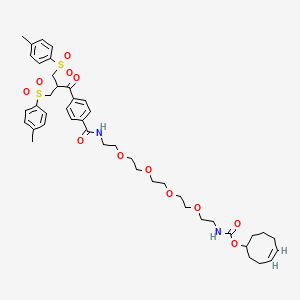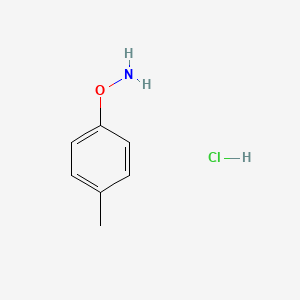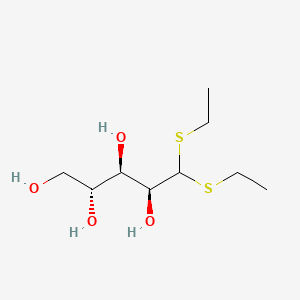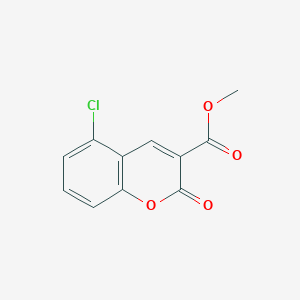
methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are widely found in nature and have been used in herbal medicines since early ages . This compound is known for its potential antimicrobial and therapeutic properties.
準備方法
The synthesis of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by acids such as trifluoroacetic acid (CF3COOH) and involves the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl cyanoacetate. The reaction conditions often include refluxing in methanol to yield the desired product in good yield .
Industrial production methods may involve microwave-assisted organic synthesis, which is valued for its efficiency and eco-friendliness. This method often requires less time and produces fewer by-products compared to conventional synthesis.
化学反応の分析
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学的研究の応用
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and pathways involved in microbial metabolism, thereby exhibiting its antimicrobial properties.
類似化合物との比較
Methyl 5-chloro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate: Similar in structure but with a different position of the chlorine atom, leading to variations in biological activity.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A bromine-substituted derivative with potential pancreatic lipase inhibitory activity.
2,2-dimethylchromene derivatives: These compounds have different substituents on the chromene ring, leading to unique biological properties.
特性
分子式 |
C11H7ClO4 |
|---|---|
分子量 |
238.62 g/mol |
IUPAC名 |
methyl 5-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h2-5H,1H3 |
InChIキー |
NHYZBJWECGQVBM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=CC=C2Cl)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



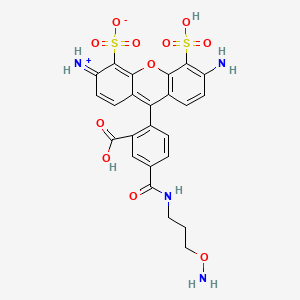
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)


![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
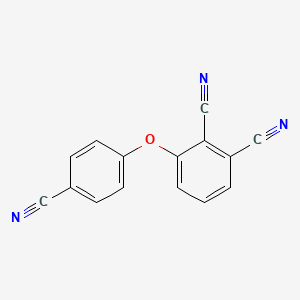
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
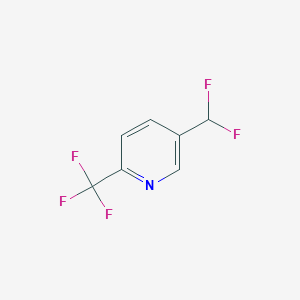
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
